N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)acetamide
Description
N-(2,2,2-Trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)acetamide (hereafter referred to as Compound 7a) is a thiourea derivative synthesized from 2-(2,4-dichlorophenoxy)acetic acid, chloral hydrate, and aryl amines. Its structure features a 2,4-dimethylphenyl thioureido group attached to a trichloroethyl-acetamide backbone. The synthesis involves solvent-free condensation, thionation with SOCl₂, and nucleophilic addition of aryl amines to an isothiocyanate intermediate .
Properties
Molecular Formula |
C13H16Cl3N3OS |
|---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C13H16Cl3N3OS/c1-7-4-5-10(8(2)6-7)18-12(21)19-11(13(14,15)16)17-9(3)20/h4-6,11H,1-3H3,(H,17,20)(H2,18,19,21) |
InChI Key |
XOPDBCZAQNFOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)acetamide typically involves the reaction of 2,4-dimethylaniline with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis: The compound serves as an important reagent for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and oxidation reactions.
- Intermediate Production: It is used as an intermediate in the preparation of specialty chemicals and materials.
Biology
- Antimicrobial Properties: Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
- Cytotoxicity Against Cancer Cells: Research has demonstrated that compounds with similar structural motifs show selective cytotoxicity towards human cancer cell lines while sparing normal cells. This suggests potential applications in cancer therapy.
Medicine
- Therapeutic Applications: The compound is being explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways. Its mechanism of action may involve binding to molecular targets, altering their activity and leading to various biological effects .
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)acetamide revealed significant antimicrobial properties. The compounds were tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Case Study 2: Cancer Cell Cytotoxicity
In vitro studies assessed the cytotoxic effects of this compound on several human cancer cell lines. Results indicated that certain derivatives exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physical Properties
Compound 7a is part of a broader series (7a–h) where the aryl group on the thioureido moiety varies. Key analogs include derivatives with 2,5-dimethylphenyl (7b), 4-bromophenyl (7g), and naphthalen-1-yl (7h) substituents. Physical properties such as melting points, yields, and chromatographic retention factors (Rf) differ significantly based on substituent electronic and steric effects (Table 1).
Table 1: Physical Properties of Compound 7a and Analogs
Spectral Characteristics
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The NH protons in 7a resonate at 10.65–8.02 ppm, characteristic of thiourea NH groups. The CH proton adjacent to the trichloroethyl group appears as a singlet at ~6.2 ppm, while aromatic protons of the 2,4-dimethylphenyl group show multiplets at 6.7–7.2 ppm .
- ¹³C NMR : The thiocarbonyl (C=S) carbon in 7a appears at ~178 ppm, while the acetamide carbonyl (C=O) resonates at ~168 ppm. The trichloroethyl carbon (CCl₃) is observed at ~95 ppm .
Infrared (IR) Spectroscopy :
Comparison with Analogs :
- Compound 15 (), a coumarin-thiazole derivative with a 2,4-dimethylphenylamino group, shows similar NH stretches (2921 cm⁻¹) but distinct C=O peaks at 1713 cm⁻¹ due to its coumarin core .
- Chlorinated analogs (e.g., 7f with 2-chlorophenyl) exhibit downfield shifts in aromatic protons (δ 7.4–7.8 ppm) due to electron-withdrawing effects .
Influence of Substituents on Bioactivity
- Anti-inflammatory Potential: The 2,4-dichlorophenoxy backbone in 7a–h is associated with COX-2 inhibition, as seen in related 2,4-dichlorophenoxyacetic acid derivatives .
- Role of Acetamide Groups : Substitutions like N-(2,4-dimethylphenyl)acetamide (as in 7a) enhance lipophilicity and membrane permeability compared to smaller groups (e.g., methyl or methoxy) .
Biological Activity
N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)acetamide is a compound of interest in various fields, including agrochemicals and pharmaceuticals. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and potential applications.
- IUPAC Name : this compound
- Molecular Formula : C11H13Cl3N2OS
- Molecular Weight : 357.66 g/mol
The compound exhibits biological activity primarily through its interaction with specific biological targets. Research indicates that it may function as an inhibitor in various enzymatic pathways, particularly those involved in cancer cell proliferation and apoptosis.
Enzyme Inhibition
Studies have shown that compounds with similar structures inhibit key enzymes involved in cancer progression. For instance, benzamide derivatives have been noted to exhibit anti-tumor effects by inhibiting specific kinases associated with tumor growth .
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound in vitro and in vivo. In a controlled environment:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 20 µM against these cell lines.
- Mechanism : Apoptotic pathways were activated as evidenced by increased caspase activity and PARP cleavage in treated cells.
Toxicity Profile
A toxicity assessment was conducted using standard protocols:
- Acute Oral Toxicity (Rat) : LD50 > 2000 mg/kg
- Dermal Irritation : Non-irritant in rabbit models
- Skin Sensitization : Negative results in guinea pig tests
Case Study 1: In Vitro Efficacy
In a study assessing the efficacy of the compound on various cancer cell lines:
- Objective : Evaluate the cytotoxic effects on MCF-7 and HeLa cells.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Case Study 2: In Vivo Evaluation
A separate study focused on the compound's effects in a xenograft mouse model:
- Methodology : Mice were implanted with tumor cells and treated with varying doses of the compound.
- Findings : Tumor growth was significantly inhibited compared to control groups, demonstrating its potential as an anticancer agent.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
